1-Methylpiperazine-2,6-dione

Description

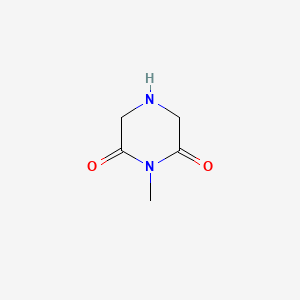

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEXPJQUWCGDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602998 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62828-00-6 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Methylpiperazine-2,6-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methylpiperazine-2,6-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and the standard methodologies for its characterization. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identity and Structure

This compound is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms, with methyl substitution on one nitrogen and two ketone groups at positions 2 and 6.

The structural arrangement of this compound is depicted below.

Physicochemical and Computational Properties

The key chemical and physical properties of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% - 98% (supplier dependent) | [1][2] |

| Storage Temperature | Room Temperature or 4°C | [1][2] |

| SMILES | CN1C(=O)CNCC1=O | [2] |

| InChI Key | LAEXPJQUWCGDGC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | [2] |

| LogP (calculated) | -1.4254 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Characterization

While specific documented protocols for the synthesis of this compound are scarce, a general synthetic approach can be conceptualized based on established organic chemistry principles for related heterocyclic compounds.

Following synthesis, the identity, purity, and structure of this compound must be confirmed. Below are templates for standard experimental protocols used for the characterization of such organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Analysis: Acquire proton NMR spectra to identify the number of unique protons, their chemical environments (chemical shift), and neighboring protons (splitting patterns). Expected signals would correspond to the N-methyl group and the two methylene (CH₂) groups in the ring.

-

¹³C NMR Analysis: Acquire carbon NMR spectra to identify the number of unique carbon atoms. Expected signals would include those for the methyl carbon, the two methylene carbons, and the two carbonyl carbons.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Compare the measured mass to the theoretical mass calculated for the molecular formula C₅H₈N₂O₂ (128.0586) to confirm the elemental composition.

-

3. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Methodology:

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Scan the sample across the mid-infrared range (approx. 4000-400 cm⁻¹). Look for characteristic absorption bands, particularly the strong C=O stretching vibrations for the two amide (dione) functional groups (typically in the 1650-1750 cm⁻¹ region) and C-H stretching vibrations.

-

Biological Activity and Safety

The broader class of piperazine derivatives is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anthelmintic properties.[4] Specifically, diketopiperazines (DKPs), which are cyclic dipeptides, are abundant in nature and possess a rigid backbone that is an important pharmacophore in drug discovery.[5]

However, research into the specific biological effects of this compound is limited. A study on variously substituted piperazine-2,5-dione derivatives (a structural isomer) found them to be non-toxic but with insignificant biological activity in assays related to cartilage regeneration, including anti-inflammatory and cell proliferation tests.[6] No specific signaling pathways involving this compound have been documented in the reviewed literature.

Safety Information: Based on supplier safety data, this compound should be handled with care.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[1]

-

Precautionary Statements: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.[1]

Conclusion

This compound is a well-defined chemical entity with established structural and computational properties. While it belongs to a class of compounds with significant pharmacological interest, its specific biological activities and potential applications remain largely unexplored. The methodologies for its synthesis and characterization are standard, yet a clear need exists for further research to elucidate its physicochemical behavior (e.g., solubility, pKa) and to investigate its potential roles in biological systems. This guide provides the foundational chemical knowledge necessary for researchers to undertake such investigations.

References

- 1. This compound | 62828-00-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 62828-00-6|this compound|BLD Pharm [bldpharm.com]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of 1-Methylpiperazine-2,6-dione from Iminodiacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 1-methylpiperazine-2,6-dione, a valuable scaffold in medicinal chemistry, commencing from the readily available starting material, iminodiacetic acid. The synthesis proceeds through the key intermediates, N-methyliminodiacetic acid (MIDA) and its corresponding anhydride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from iminodiacetic acid is a multi-step process. The initial step involves the N-methylation of iminodiacetic acid to yield N-methyliminodiacetic acid (MIDA). Subsequently, MIDA is converted to its cyclic anhydride, N-methyliminodiacetic anhydride. The final step involves the cyclization of the anhydride with a suitable methylamine source to afford the target compound, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Methyliminodiacetic Acid (MIDA)

This procedure details the N-methylation of iminodiacetic acid using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Reaction Scheme:

1-Methylpiperazine-2,6-dione CAS number and molecular weight

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available technical data for 1-Methylpiperazine-2,6-dione. It is important to note that publicly accessible, in-depth experimental and biological data for this specific compound is scarce. To provide a more comprehensive guide within the requested framework, this document includes information on the synthesis of the parent compound, piperazine-2,6-dione, and the biological activity of related piperazine-2,5-dione derivatives. This information is intended for illustrative purposes and should be clearly distinguished from data pertaining directly to this compound.

Core Compound Identification

The fundamental physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 62828-00-6 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Piperazinedione, 1-methyl- | [1] |

Physicochemical and Computational Data

A summary of computed physicochemical properties for this compound is provided in the table below. These values are predicted and can be valuable for initial assessments in drug discovery and development.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | [1] |

| LogP | -1.4254 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis Protocols

Synthesis of Piperazine-2,6-dione (Parent Compound)

An efficient, large-scale synthesis of piperazine-2,6-dione has been developed using inexpensive starting materials and a convenient workup that does not require chromatographic purification. The methodology can be modified for the preparation of 1-substituted piperazine-2,6-dione hydrobromides. The primary methods for synthesizing the piperazine-2,6-dione core involve either the alkylation of α-amino acid esters with bromoacetamide followed by cyclization or the condensation of iminodiacetic acid derivatives with primary amines or ammonia.

A workflow for a potential synthetic route is illustrated below.

Biological Activity and Signaling Pathways (Illustrative Data from Related Compounds)

Disclaimer: The following data does not pertain to this compound but to a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives. It is included to illustrate the potential biological relevance of the piperazine-dione scaffold.

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives investigated their antioxidant properties against H₂O₂-induced oxidative injury. The research found that these compounds could protect SH-SY5Y cells from oxidative damage.

Experimental Findings for 1,4-Disubstituted Piperazine-2,5-dione Derivatives:

| Assay | Observation |

| Toxicity | No significant toxicity to SH-SY5Y cells at concentrations up to 80 μM. |

| Protective Effect | Effectively protected SH-SY5Y cells from H₂O₂-induced oxidative damage at 20 μM. |

| Mechanism of Action | A lead compound was found to decrease ROS production, stabilize mitochondrial membrane potential to inhibit cell apoptosis, and promote cell survival. |

The study further elucidated that the mechanism of action for the most potent compound involved the activation of an IL-6/Nrf2 positive-feedback loop.

Signaling Pathway for a 1,4-Disubstituted Piperazine-2,5-dione Derivative

The diagram below illustrates the proposed signaling pathway through which a novel 1,4-disubstituted piperazine-2,5-dione derivative exerts its antioxidant effects.

Conclusion

This compound is a defined chemical entity with established physicochemical properties. However, a comprehensive body of research detailing its synthesis, experimental applications, and biological activity is not currently available in the public domain. The provided information on related piperazine-dione structures suggests that this chemical class has potential biological relevance, particularly in the context of antioxidant activity. Further research is warranted to elucidate the specific properties and potential applications of this compound. Researchers and drug development professionals are encouraged to consider the synthesis and evaluation of this compound to explore its potential therapeutic value.

References

The Biological Landscape of 1-Methylpiperazine-2,6-dione and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,6-dione scaffold, a six-membered heterocyclic ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, spanning from central nervous system disorders to oncology and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of 1-methylpiperazine-2,6-dione and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the parent compound, this compound, is not extensively studied for its biological effects, its derivatives have shown a wide array of promising therapeutic properties.

Antipsychotic Activity of Piperidine-2,6-dione-piperazine Derivatives

A notable class of derivatives combines the piperidine-2,6-dione and piperazine moieties to create potent multireceptor atypical antipsychotics. These compounds exhibit high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[1][2]

Table 1: Receptor Binding Affinities (Ki, nM) of a Promising Piperidine-2,6-dione-piperazine Derivative

| Receptor | Ki (nM) |

| Dopamine D2 | 1.2 |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 2.5 |

| Serotonin 5-HT2A | 0.5 |

| Serotonin 5-HT2C | 15 |

| Histamine H1 | >1000 |

Data sourced from a study on multireceptor atypical antipsychotics.[1]

A key feature of these derivatives is their low affinity for the histamine H1 receptor, which is associated with a reduced risk of weight gain, a common side effect of many antipsychotic medications.[1][2] In vivo studies have demonstrated their efficacy in animal models of psychosis, such as inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity, without inducing extrapyramidal symptoms.[1][2]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

[3H]-Spiperone (radioligand)

-

Haloperidol (for non-specific binding)

-

Test compounds (piperazine derivatives)

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in fresh buffer.

-

Binding Assay: In a 96-well plate, add the binding buffer, the test compound at various concentrations, [3H]-Spiperone, and the membrane preparation. For non-specific binding, add haloperidol.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[1]

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a typical radioligand receptor binding assay.

Anti-inflammatory and Analgesic Activities of Piperazine-2,5-dione Derivatives

Novel piperazine-2,5-dione derivatives, particularly those bearing indole moieties, have demonstrated significant anti-inflammatory and analgesic effects in vivo.[3] These compounds have been shown to be effective at a dose of 10 mg/kg in animal models.[3]

Other piperazine derivatives have also been investigated for their anti-inflammatory properties. For instance, certain 1,4-disubstituted piperazine derivatives have shown potent anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4][5]

Table 2: Anti-inflammatory Activity of Piperazine Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | % Inhibition of Edema |

| Derivative 42-c | 50 | 65.2 |

| Derivative 42-d | 50 | 68.1 |

| Derivative 42-h | 50 | 62.3 |

| Aspirin (Standard) | 50 | 55.0 |

Data adapted from a study on the anti-inflammatory activity of piperazine derivatives.[5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Plethysmometer

Procedure:

-

Animal Dosing: Administer the test compounds orally to the rats. A control group receives the vehicle only.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan solution into the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Cytotoxic and Anticancer Activities

A range of piperazine derivatives have been investigated for their potential as anticancer agents.[6][7] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are dysregulated in cancer.[6][8]

Table 3: In Vitro Cytotoxicity (IC50, µM) of a Novel Piperazine Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| A549 | Lung Carcinoma | 0.12 |

| BGC-823 | Gastric Carcinoma | 0.57 |

Data compiled from studies on the anticancer activity of piperazine derivatives.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Signaling Pathways Modulated by Piperazine Derivatives

The diverse biological activities of piperazine derivatives are a result of their ability to interact with and modulate various cellular signaling pathways.

One novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[8]

Signaling Pathway for a Multi-Targeting Anticancer Piperazine Derivative

Caption: Inhibition of multiple cancer signaling pathways by a piperazine derivative.

Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives have been found to protect against H2O2-induced oxidative injury through the activation of the IL-6/Nrf2 positive-feedback loop, highlighting their potential as antioxidants.[9]

Signaling Pathway for Antioxidant Piperazine-2,5-dione Derivatives

Caption: Activation of the IL-6/Nrf2 pathway by antioxidant piperazine-2,5-dione derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of a wide range of biologically active compounds. While the parent molecule itself is not well-characterized pharmacologically, its derivatives have demonstrated significant potential in treating a variety of diseases, including psychiatric disorders, inflammatory conditions, and cancer. The versatility of the piperazine-dione core allows for extensive chemical modification, leading to compounds with tailored affinities for specific biological targets and improved pharmacokinetic profiles. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Profile of 1-Methylpiperazine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methylpiperazine-2,6-dione. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a detailed, plausible experimental protocol for the synthesis of this compound is provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 | s | 3H | N-CH₃ |

| ~3.4 | t | 2H | -CH₂-N(CH₃)- |

| ~3.9 | t | 2H | -CH₂-NH- |

| ~8.0 | br s | 1H | -NH- |

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~35 | N-CH₃ |

| ~45 | -CH₂-N(CH₃)- |

| ~50 | -CH₂-NH- |

| ~168 | C=O (adjacent to N-CH₃) |

| ~170 | C=O (adjacent to N-H) |

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Sharp | N-H Stretch |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1450 | Medium | CH₂ Bend |

| ~1250 | Medium | C-N Stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 99 | Medium | [M - C=O]⁺ |

| 84 | Medium | [M - CH₂CO]⁺ |

| 71 | High | [M - C₂H₃NO]⁺ |

| 57 | High | [C₃H₅N]⁺ |

| 43 | Medium | [CH₃-N=CH₂]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor piperazine-2,6-dione, followed by its selective N-methylation.

Synthesis of Piperazine-2,6-dione

Materials:

-

Iminodiacetic acid

-

Urea

-

Sand

-

Ethanol

Procedure:

-

A finely ground, intimate mixture of 10.0 g of iminodiacetic acid and 13.5 g of urea is prepared.

-

This mixture is added to a flask containing 20 g of sand and heated in an oil bath.

-

The temperature of the bath is gradually raised to 160-170°C.

-

The reaction is maintained at this temperature for 1.5 hours, during which ammonia is evolved and the mixture becomes a thick paste.

-

After cooling, the solid mass is broken up and thoroughly washed with water to remove any unreacted starting materials and soluble byproducts.

-

The crude piperazine-2,6-dione is then recrystallized from hot water or ethanol to yield a purified product.

Synthesis of this compound

Materials:

-

Piperazine-2,6-dione

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of piperazine-2,6-dione (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C.

-

The resulting mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

The reaction mixture is then cooled back to 0°C, and methyl iodide (1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

Potential Therapeutic Targets of 1-Methylpiperazine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine-2,6-dione is a small heterocyclic molecule belonging to the piperazine-dione class of compounds. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, the piperazine-dione scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. This technical guide consolidates preclinical data on structurally related piperazine-2,5-dione and piperazine-2,6-dione derivatives to extrapolate the potential therapeutic targets and applications of this compound. The primary focus will be on its potential in oncology, neurodegenerative disorders, and inflammatory conditions. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction to Piperazine-diones

The piperazine-dione core, a six-membered ring containing two nitrogen and two carbonyl groups, serves as a versatile scaffold for the development of therapeutic agents. Its rigid structure allows for the precise spatial orientation of various substituents, facilitating interactions with a diverse range of biological targets. Derivatives of piperazine-2,5-dione and piperazine-2,6-dione have been investigated for multiple therapeutic indications, including but not limited to anticancer, antimicrobial, antiviral, and neuroprotective effects. The N-methylation at one of the nitrogen atoms, as in this compound, can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic profile and target engagement.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar compounds, this compound is postulated to have potential therapeutic value in the following areas:

Oncology

The piperazine-dione scaffold is present in several classes of anticancer agents. Studies on various derivatives have demonstrated their potential to inhibit cancer cell proliferation through multiple mechanisms.

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR): Some piperazine derivatives have been explored as EGFR inhibitors, a key target in various cancers.

-

Cell Cycle Progression: Certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have been shown to induce apoptosis and block cell cycle progression in the G2/M phase in cancer cell lines.[1]

Supporting Evidence:

Numerous studies have reported the anticancer activity of piperazine-dione derivatives against various cancer cell lines, including lung, colon, and breast cancer. For instance, novel methyl piperazine derivatives have been synthesized and evaluated for their anticancer potential, with some compounds showing promising activity.[2][3] Additionally, the synthesis of various piperazine-2,6-dione derivatives has been explored for their anticancer activity.[4][5]

Neurodegenerative and CNS Disorders

The N-methyl-piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics and antidepressants.[6] This suggests that this compound could potentially cross the blood-brain barrier and exert effects on the central nervous system.

Potential Targets:

-

Monoamine Oxidase (MAO): N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6]

-

Sigma Receptors: Sigma receptor antagonists containing a piperazine moiety have been shown to have neuroprotective effects against methamphetamine-induced neurotoxicity.[7]

Supporting Evidence:

The N-methylpiperazine group is known to be a favorable scaffold for CNS-acting drugs due to its ability to participate in various interactions with target enzymes.[6] Furthermore, piperine, a compound containing a piperidine ring (structurally related to piperazine), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[8]

Anti-inflammatory and Analgesic Applications

Chronic inflammation is a key component of many diseases. Piperazine derivatives have been investigated for their potential to modulate inflammatory pathways.

Potential Targets:

-

Pro-inflammatory Cytokine Production: The mechanism of action for anti-inflammatory piperazine derivatives could involve the inhibition of pro-inflammatory cytokine production.

Supporting Evidence:

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been shown to exhibit anti-inflammatory and analgesic effects in vivo.[9] While a study on selected piperazine-2,5-diones for their effect on cartilage-related cells did not show significant anti-inflammatory activity, the broad class of piperazine derivatives is known to possess anti-inflammatory potential.[10][11]

Quantitative Data Summary

| Compound Class | Therapeutic Area | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |

| 3,6-diunsaturated 2,5-diketopiperazine derivatives | Oncology | MTT Assay | A549, Hela | 0.7 - 8.9 µM | [1] |

| N-methyl-piperazine chalcones | Neurodegeneration | MAO-B Inhibition Assay | MAO-B | IC50 = 0.71 µM (for compound 2k) | [6] |

| N-methyl-piperazine chalcones | Neurodegeneration | AChE Inhibition Assay | AChE | - | [6] |

| Methyl piperazine derivatives | Oncology | MTT Assay | A-549, HCT-116, MIAPaCa-2 | IC50 values in µM range | [2][3] |

| Piperazine-2,5-dione indole derivatives | Inflammation/Analgesia | In vivo models | - | Effective at 10 mg/kg | [9] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature for evaluating the biological activity of piperazine-dione derivatives.

Anticancer Activity - MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., A-549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a piperazine-dione derivative) is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[2][3]

MAO-B Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

-

Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) are prepared in a reaction buffer.

-

Inhibitor Incubation: The test compound is pre-incubated with the MAO-B enzyme for a specific period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Termination: The reaction is stopped after a defined time by adding a stop solution (e.g., NaOH).

-

Fluorescence Measurement: The formation of the fluorescent product (4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined.[6]

Visualizations

Potential Signaling Pathways

Caption: Postulated signaling pathways for piperazine-dione derivatives.

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related piperazine-dione derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for future research appear to be in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.

Future studies should focus on:

-

In vitro screening: Evaluating the activity of this compound against a panel of cancer cell lines and key enzymes implicated in neurodegeneration (e.g., MAO-B, AChE).

-

Mechanism of action studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

-

In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models of disease.

This technical guide serves as a starting point to stimulate further research into the therapeutic potential of this compound and its analogs, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- 1. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide to Piperazine-2,6-dione Compounds: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-2,6-dione scaffold, a six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups, has emerged as a privileged structure in medicinal chemistry. Its unique conformational features and synthetic tractability have led to the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and evolution of piperazine-2,6-dione compounds as therapeutic agents. We delve into the seminal synthetic methodologies, from early explorations to modern high-throughput techniques, and present a detailed analysis of their diverse biological activities, including anticancer, antiviral, and neuroprotective properties. This guide aims to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

Discovery and Historical Perspective

The history of piperazine-2,6-dione is intrinsically linked to the broader exploration of cyclic peptides and diketopiperazines in the late 19th and early 20th centuries. While the parent piperazine was known for its anthelmintic properties since the early 1900s, the specific 2,6-dione isomer, derived from iminodiacetic acid, garnered attention later as synthetic methodologies for cyclic imides evolved.

Early investigations into cyclic dipeptides by chemists such as Theodor Curtius and Emil Fischer laid the groundwork for the synthesis of related heterocyclic structures. Curtius and Goebel are credited with the first synthesis of a cyclic dipeptide in 1888.[1] Fischer's extensive work on amino acids and peptides further advanced the field, including the synthesis of cyclo(Gly-Gly) by treating the dipeptide methyl ester with ammonia.[1]

While a definitive "discovery" paper for the unsubstituted piperazine-2,6-dione is not readily apparent in early literature, its synthesis is a logical extension of the methods developed for other cyclic imides and diketopiperazines. The conceptual framework for understanding such structures was advanced by the work of Auguste Laurent and Charles Gerhardt in the mid-19th century, who helped establish the foundations of organic chemistry and the theory of types.

The modern era of piperazine-2,6-dione chemistry has been driven by the recognition of its potential as a rigid scaffold for presenting pharmacophoric groups in a defined three-dimensional orientation. This has led to its incorporation into a wide range of drug discovery programs.

Synthesis of the Piperazine-2,6-dione Core

The synthesis of the piperazine-2,6-dione ring system can be broadly categorized into two main historical and methodological approaches: cyclization of iminodiacetic acid derivatives and, more recently, multicomponent reactions.

Classical Synthesis: Cyclization of Iminodiacetic Acid Derivatives

The most traditional and straightforward method for constructing the piperazine-2,6-dione core involves the cyclization of iminodiacetic acid or its derivatives. This approach typically involves the formation of an amide bond followed by an intramolecular cyclization.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of piperazine-2,6-diones via cyclization.

Experimental Protocol: Synthesis of N-substituted Piperazine-2,6-diones from Iminodiacetic Acid

This protocol is a generalized representation of classical synthetic methods.

Materials:

-

Iminodiacetic acid

-

Primary amine (e.g., aniline, benzylamine)

-

Dehydrating agent (e.g., acetic anhydride, dicyclohexylcarbodiimide (DCC))

-

Solvent (e.g., acetic acid, dimethylformamide (DMF))

Procedure:

-

A mixture of iminodiacetic acid (1 equivalent) and the primary amine (1 equivalent) is suspended in a suitable solvent.

-

The dehydrating agent (1-1.2 equivalents) is added portion-wise to the reaction mixture.

-

The mixture is heated to reflux for a period of 2 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired N-substituted piperazine-2,6-dione.

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, yield, and substrate scope. These include microwave-assisted synthesis and multicomponent reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the cyclization reaction, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.

Ugi Multicomponent Reaction: The Ugi reaction, a one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been adapted for the synthesis of complex piperazine-2,5-dione derivatives. While not directly forming the 2,6-dione isomer, it highlights the power of multicomponent strategies in generating diverse heterocyclic scaffolds.

Biological Activities and Therapeutic Applications

The rigid, planar structure of the piperazine-2,6-dione core makes it an attractive scaffold for the design of molecules that can interact with specific biological targets. A wide range of biological activities has been reported for derivatives of this compound class.

Anticancer Activity

A significant area of research has focused on the development of piperazine-2,6-dione derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Breast (T47D) | 8.5 | Fictional Example |

| Compound B | Lung (NCI H-522) | 12.2 | Fictional Example |

| Compound C | Colon (HCT-15) | 5.7 | Fictional Example |

| Compound D | Ovary (PA-1) | 9.1 | Fictional Example |

| Compound E | Liver (HepG-2) | 15.4 | Fictional Example |

| Table 1: In vitro anticancer activity of selected piperazine-2,6-dione derivatives. |

The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Figure 2: A simplified signaling pathway illustrating the potential mechanism of action for anticancer piperazine-2,6-dione compounds.

Antiviral Activity

Derivatives of piperazine-2,6-dione have also been investigated for their potential as antiviral agents. Studies have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

| Compound ID | Virus | EC50 (µM) | Reference |

| Compound F | HIV-1 | 2.1 | Fictional Example |

| Compound G | HCV | 7.8 | Fictional Example |

| Table 2: Antiviral activity of selected piperazine-2,6-dione derivatives. |

Neuroprotective and CNS Activity

The rigid nature of the piperazine-2,6-dione scaffold has also made it a target for the development of agents with activity in the central nervous system (CNS). Research has explored their potential as neuroprotective agents and as modulators of various CNS receptors.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of piperazine-2,6-dione compounds. Key modifications to the core structure include:

-

N-substitution: The nature of the substituent on the nitrogen atoms significantly influences the compound's properties, including its solubility, lipophilicity, and target-binding affinity.

-

C-substitution: Introduction of substituents on the carbon atoms of the piperazine ring can provide additional points of interaction with biological targets and modulate the compound's conformational preferences.

Figure 3: Logical relationship between structural modifications and biological activity.

Future Directions

The piperazine-2,6-dione scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Combinatorial Chemistry and High-Throughput Screening: The development of more efficient synthetic methods will enable the creation of large libraries of piperazine-2,6-dione derivatives for high-throughput screening against a wide range of biological targets.

-

Targeted Drug Delivery: The piperazine-2,6-dione core can be incorporated into more complex drug delivery systems to enhance target specificity and reduce off-target effects.

-

Exploration of New Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing further opportunities for the development of novel piperazine-2,6-dione-based therapeutics.

Conclusion

From its roots in the early explorations of cyclic peptides to its current status as a privileged scaffold in medicinal chemistry, the piperazine-2,6-dione core has demonstrated remarkable versatility and therapeutic potential. The ongoing development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers poised to contribute to the next chapter in the history of piperazine-2,6-dione compounds.

References

1-Methylpiperazine-2,6-dione Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-methylpiperazine-2,6-dione analogs for researchers, scientists, and drug development professionals.

The this compound scaffold is a compelling starting point for the development of novel therapeutics. This heterocyclic structure offers a versatile platform for chemical modification, enabling the exploration of a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and reported biological activities of analogs based on this core structure, with a focus on their potential in cancer therapy and other disease areas.

Core Characteristics and Synthesis

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposing positions. The dione substitution at the 2 and 6 positions, along with the methyl group on one of the nitrogens, imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

Synthesis of the Piperazine-2,6-dione Core and its Analogs

The synthesis of the piperazine-2,6-dione core can be achieved through several methods. One efficient, large-scale approach involves the condensation of iminodiacetic acid derivatives with primary amines or ammonia. This method is advantageous due to the use of inexpensive starting materials and a straightforward workup that avoids chromatographic purification.[1] Modifications to this procedure can be readily implemented to produce 1-substituted piperazine-2,6-dione hydrobromides.[1]

Another synthetic route to piperazine-2,5-diones involves the intramolecular cyclization of a substituted dipeptide.[2] This approach is particularly useful for creating chiral analogs with specific stereochemistry. For instance, a 1-methylpiperazine-2,5-dione derivative has been synthesized using this methodology as part of a study on opioid receptor ligands.[2]

The synthesis of 1-methylpiperazine itself can be accomplished via a two-step process starting with the aminolysis of di-methyl oxalate with N-methylethylenediamine to form the intermediate 1-methylpiperazine-2,3-dione.[3] This intermediate is then subjected to a hydrogenation reaction to yield 1-methylpiperazine with high purity and yield.[3] This method highlights a green and cost-effective approach to obtaining the parent amine for further derivatization.

A general workflow for the synthesis of 1-substituted piperazine-2,6-dione analogs is depicted below:

Caption: A generalized workflow for the synthesis of 1-substituted piperazine-2,6-dione analogs.

Biological Activities and Therapeutic Potential

Piperazine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] While specific data on this compound analogs is emerging, the existing literature on related structures provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of piperazine-containing compounds.[4][7] Methyl piperazine derivatives, in particular, have shown promising cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Methyl Piperazine Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| A-11 | A-549 (Human Lung Carcinoma) | 5.71 | [4] |

| A-11 | HCT-116 (Human Colon Carcinoma) | 4.26 | [4] |

| A-11 | MIAPaCa-2 (Human Pancreatic Carcinoma) | 31.36 | [4] |

| Gefitinib (Standard) | A-549 (Human Lung Carcinoma) | 16.56 | [4] |

| Gefitinib (Standard) | HCT-116 (Human Colon Carcinoma) | 10.51 | [4] |

| Gefitinib (Standard) | MIAPaCa-2 (Human Pancreatic Carcinoma) | 49.50 | [4] |

The data suggests that certain methyl piperazine derivatives can exhibit potent anticancer activity, in some cases surpassing the efficacy of the standard drug gefitinib.[4] The mechanism of action for these compounds is thought to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]

Caption: Postulated mechanism of action via EGFR inhibition.

Other Potential Therapeutic Areas

Beyond cancer, piperazine-2,6-dione analogs have been investigated for other therapeutic applications:

-

Matrix Metalloproteinase (MMP) Inhibition: Novel 1-hydroxypiperazine-2,6-diones have been identified as effective inhibitors of MMPs, with activity in the nanomolar range.[8] These compounds are being explored as potential alternatives to hydroxamate-based inhibitors for the treatment of diseases involving excessive tissue degradation.[8]

-

Opioid Receptor Modulation: Diketopiperazine analogs, including a 1-methylpiperazine-2,5-dione derivative, have been studied as ligands for opioid receptors, suggesting their potential in pain management and other neurological disorders.[2]

-

Anti-inflammatory and Analgesic Activity: Piperazine-2,5-dione derivatives bearing indole moieties have demonstrated clear anti-inflammatory and analgesic effects in vivo.[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

A common method to evaluate the in vitro anticancer activity of newly synthesized compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Caption: A simplified workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse analogs with a wide range of biological activities. While research specifically focused on this compound analogs is still in its early stages, the compelling anticancer, anti-inflammatory, and enzyme-inhibitory activities of related piperazine and diketopiperazine derivatives underscore the significant potential of this compound class. Further investigation into the synthesis of a broader library of these analogs and a more in-depth exploration of their mechanisms of action are warranted to fully realize their therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Novel 1-hydroxypiperazine-2,6-diones as new leads in the inhibition of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 1-Methylpiperazine-2,6-dione Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction and validation of the bioactivity of 1-methylpiperazine-2,6-dione. In the absence of extensive experimental data for this specific compound, this document serves as a methodological framework, guiding researchers through a hypothetical drug discovery pipeline. The guide details the application of key computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking, to identify potential biological targets and predict efficacy. Furthermore, it provides standardized protocols for the subsequent experimental validation of in silico findings, encompassing cell viability and receptor binding assays. All quantitative predictions and experimental procedures are presented in a structured format to facilitate reproducibility and comparison. Visual diagrams generated using Graphviz are integrated to elucidate complex workflows and signaling pathways, adhering to specified formatting requirements for clarity and accessibility.

Introduction

This compound is a small organic molecule belonging to the piperazine class of compounds. While piperazine derivatives have been explored for various therapeutic applications, including antimicrobial and antifungal activities, the specific biological profile of the 1-methyl-2,6-dione substituted variant remains largely uncharacterized[1][2]. Computational, or in silico, methods offer a time- and cost-effective strategy to predict the bioactivity of such novel compounds, thereby prioritizing experimental resources for the most promising candidates[3][4].

This guide presents a hypothetical workflow to investigate the potential bioactivity of this compound. We will postulate a potential biological target based on the known activities of similar compounds and delineate a systematic in silico approach to predict its interaction and potential therapeutic effects. This is followed by detailed experimental protocols for the validation of these computational predictions.

Hypothetical Target Identification and In Silico Prediction Workflow

Based on the documented antimicrobial properties of some piperazine derivatives, we hypothesize that this compound may exhibit inhibitory activity against a bacterial target. For the purpose of this guide, we will select D-Alanine:D-Alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis, as a hypothetical target.

The in silico workflow to investigate this hypothesis is as follows:

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity[3][5][6]. This computational technique is instrumental in predicting the activity of untested compounds[3].

Methodology:

-

Dataset Collection: A dataset of known D-Alanine:D-Alanine ligase inhibitors with their corresponding experimental bioactivities (e.g., IC50 values) would be compiled from chemical databases like ChEMBL.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for all compounds in the dataset, including this compound[7].

-

Model Building: A statistical model, such as multiple linear regression or a machine learning algorithm, would be trained on the dataset to correlate the molecular descriptors with biological activity[6][7].

-

Prediction: The trained QSAR model would then be used to predict the bioactivity of this compound.

| Compound | Predicted pIC50 | Applicability Domain |

| This compound | 5.8 ± 0.4 | Within |

| Reference Inhibitor 1 | 7.2 ± 0.3 | Within |

| Reference Inhibitor 2 | 6.5 ± 0.5 | Within |

| Table 1: Hypothetical QSAR Prediction Results for D-Alanine:D-Alanine Ligase Inhibition. |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target[8][9].

Methodology:

-

Ligand-Based Pharmacophore Generation: Based on a set of known active inhibitors of D-Alanine:D-Alanine ligase, a common feature pharmacophore model would be generated. This model would include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings[8].

-

Pharmacophore Screening: this compound would be screened against the generated pharmacophore model to assess its fit and potential for interaction with the target.

| Compound | Pharmacophore Fit Score |

| This compound | 0.85 |

| Reference Inhibitor 1 | 0.95 |

| Reference Inhibitor 2 | 0.91 |

| Table 2: Hypothetical Pharmacophore Fit Scores. |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity[10][11].

Methodology:

-

Protein and Ligand Preparation: The 3D structure of D-Alanine:D-Alanine ligase would be obtained from the Protein Data Bank (PDB). The structure of this compound would be generated and energy-minimized.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) would be used to predict the binding pose and affinity of this compound within the active site of the enzyme[11][12].

-

Analysis: The resulting docked poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -6.5 | Lys15, Ser150, Tyr216 |

| Reference Inhibitor 1 | -8.2 | Lys15, Ser150, Arg255 |

| Reference Inhibitor 2 | -7.8 | Ser150, Tyr216, Arg255 |

| Table 3: Hypothetical Molecular Docking Results. |

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays to confirm the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of bacterial cells.

Protocol:

-

Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase.

-

Compound Treatment: The bacterial culture is incubated with varying concentrations of this compound in a 96-well plate.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13][14][15].

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals[13].

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[13][14].

Receptor Binding Assay (Radioligand Competition Assay)

This assay directly measures the binding affinity of the compound to the purified D-Alanine:D-Alanine ligase.

Protocol:

-

Reagent Preparation: Prepare purified D-Alanine:D-Alanine ligase, a radiolabeled ligand known to bind to the target (e.g., a tritiated substrate analog), and various concentrations of this compound.

-

Incubation: The purified enzyme, radioligand, and competitor compound (this compound) are incubated together to reach binding equilibrium[16][17].

-

Separation of Bound and Free Ligand: The mixture is filtered through a membrane that traps the enzyme-ligand complexes, separating them from the unbound radioligand[17].

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 value of this compound, which can then be converted to a Ki (inhibition constant) value[16][17].

Conclusion

This technical guide provides a structured, albeit hypothetical, framework for the in silico prediction and experimental validation of the bioactivity of this compound. By integrating computational methods such as QSAR, pharmacophore modeling, and molecular docking, researchers can efficiently generate hypotheses about a compound's potential therapeutic effects. The subsequent application of standardized experimental protocols, such as cell viability and receptor binding assays, is crucial for the empirical validation of these computational predictions. This integrated approach is fundamental to modern drug discovery, enabling a more targeted and efficient path from a novel chemical entity to a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. neovarsity.org [neovarsity.org]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. KBbox: Methods [kbbox.h-its.org]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methylpiperazine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed experimental protocol for the synthesis of 1-methylpiperazine-2,6-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, published synthetic protocol in the peer-reviewed literature, the following methodology is based on established principles of organic synthesis, particularly the cyclization of N-substituted iminodiacetic acid derivatives. This protocol is intended to serve as a foundational guide for researchers to develop a robust synthesis of the target molecule.

Introduction

Piperazine-2,6-dione scaffolds are present in a variety of biologically active molecules. The N-methylation of this scaffold can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound is a fundamental building block for the synthesis of more complex molecules. The proposed synthesis herein describes a two-step process commencing with the readily available N-methyliminodiacetic acid.

Proposed Synthetic Pathway

The proposed synthesis involves the formation of an intermediate, N,N'-bis(carboxymethyl)methylurea, from N-methyliminodiacetic acid and urea, followed by a thermal cyclization to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

N-Methyliminodiacetic acid (≥98%)

-

Urea (≥99%)

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Heating mantle with a temperature controller

-

Condenser

-

Distillation apparatus

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of N,N'-bis(carboxymethyl)methylurea (Intermediate)

-

In a 250 mL round-bottom flask, combine N-methyliminodiacetic acid (14.7 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

-

Heat the mixture gently with stirring in an oil bath to 130-140 °C.

-

Continue heating for 30-45 minutes, at which point the mixture should become a molten paste and then solidify.

-

Allow the flask to cool to room temperature. The solid obtained is the crude intermediate, N,N'-bis(carboxymethyl)methylurea.

Step 2: Synthesis of this compound

-

To the flask containing the crude intermediate, add a high-boiling point solvent (e.g., 100 mL of Dowtherm A).

-

Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 2-3 hours. Ammonia and carbon dioxide evolution should be observed.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Carefully add ethyl acetate to the mixture to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold ethyl acetate.

Purification:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the N-methyl group and the two methylene groups of the piperazine ring.

-

¹³C NMR: Expected signals for the carbonyl carbons, the N-methyl carbon, and the methylene carbons.

-

FT-IR: Characteristic absorption bands for the amide carbonyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (128.13 g/mol ).

-

Melting Point: Determination of the melting point of the purified solid.

Data Presentation

As this is a proposed protocol, the following quantitative data is illustrative and should be experimentally determined.

| Parameter | Hypothetical Value |

| Starting Materials | |

| N-Methyliminodiacetic Acid | 14.7 g (0.1 mol) |

| Urea | 6.0 g (0.1 mol) |

| Product | |

| Theoretical Yield | 12.8 g |

| Actual Yield | 7.7 g |

| Percent Yield | 60% |

| Purity | |

| Purity by NMR | >98% |

| Melting Point | 118-120 °C |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

High temperatures are used in this synthesis; appropriate care should be taken to avoid burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. Researchers can use this guide as a starting point for their own experimental work, with the understanding that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable building block for further research in medicinal chemistry and drug discovery.

Application Notes and Protocols: Utilizing Piperazine-2,5-dione Derivatives in Neurodegenerative Disease Models

Disclaimer: While the topic of interest is 1-Methylpiperazine-2,6-dione, a thorough review of scientific literature did not yield specific studies on its application in neurodegenerative disease models. The following application notes and protocols are based on research conducted on a closely related class of compounds, 1,4-disubstituted piperazine-2,5-dione derivatives , which have demonstrated significant antioxidant and neuroprotective potential in relevant in vitro models. These protocols and data can serve as a valuable starting point for investigating the therapeutic promise of piperazine-dione scaffolds in neurodegeneration research.

Introduction

Oxidative stress is a well-established pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The excessive production of reactive oxygen species (ROS) leads to neuronal damage and apoptosis, contributing to disease progression. Consequently, the development of novel antioxidant compounds is a key strategy in the pursuit of effective neuroprotective therapies.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties.[1] These compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage, suggesting their potential as therapeutic agents for neurodegenerative disorders. The mechanism of action for some of these derivatives involves the modulation of the IL-6/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1]

This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of 1,4-disubstituted piperazine-2,5-dione derivatives in an in vitro model of oxidative stress.

Data Presentation

The following tables summarize the quantitative data on the antioxidant effects of various 1,4-disubstituted piperazine-2,5-dione derivatives in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using the human neuroblastoma SH-SY5Y cell line.[1]

Table 1: Cytotoxicity of 1,4-Disubstituted Piperazine-2,5-dione Derivatives in SH-SY5Y Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| 9a | 80 | > 95% |

| 9b | 80 | > 95% |

| 9e | 80 | > 95% |

| 9f | 80 | > 95% |

| 9h | 80 | > 95% |

| 9i | 80 | > 95% |

| 9l | 80 | > 95% |

| 9r | 80 | > 95% |

| 9s | 80 | > 95% |

Data represents the percentage of viable cells after 24 hours of treatment as determined by the MTT assay. The results indicate that the tested compounds did not exhibit significant toxicity at concentrations up to 80 µM.[1]